1-Cyclopentyl-2-phenylethan-1-amine hydrochloride
Overview
Description
Preparation Methods
The synthesis of 1-Cyclopentyl-2-phenylethan-1-amine hydrochloride typically involves the reaction of cyclopentyl bromide with phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
1-Cyclopentyl-2-phenylethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of secondary or tertiary amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclopentyl-2-phenylethan-1-amine hydrochloride has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in organic synthesis, aiding in the development of more complex molecules.
Biology: The compound is studied for its potential interactions with biological receptors, which can provide insights into its pharmacological properties.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-2-phenylethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
1-Cyclopentyl-2-phenylethan-1-amine hydrochloride can be compared with similar compounds such as:
Phenylethylamine: A naturally occurring monoamine alkaloid that acts as a central nervous system stimulant in humans.
Cyclopentylamine: A simpler amine with a cyclopentyl group, used in various chemical syntheses.
2-Phenylethylamine: Another related compound with similar structural features but different pharmacological properties.
The uniqueness of this compound lies in its specific combination of the cyclopentyl and phenylethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-cyclopentyl-2-phenylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c14-13(12-8-4-5-9-12)10-11-6-2-1-3-7-11;/h1-3,6-7,12-13H,4-5,8-10,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEUOYUTBLRHLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CC2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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